
Antibacterial agent 90
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial Agent 90 is a synthetic compound designed to inhibit the growth of bacteria. It is part of a broader class of antibacterial agents that target specific bacterial processes, making it effective against a range of bacterial infections. This compound is particularly noted for its ability to combat antibiotic-resistant strains, which are a growing concern in the medical community.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 90 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that introduce functional groups essential for antibacterial activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors, which allow for better control over reaction parameters and scalability. Quality control measures are implemented at various stages to ensure the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial Agent 90 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by specific reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often under the influence of catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction can result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent 90 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating antibiotic-resistant bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Wirkmechanismus
The mechanism of action of Antibacterial Agent 90 involves targeting specific bacterial enzymes and proteins essential for bacterial survival. It binds to these molecular targets, inhibiting their function and leading to bacterial cell death. The pathways involved include the disruption of cell wall synthesis, inhibition of protein synthesis, and interference with nucleic acid replication.
Vergleich Mit ähnlichen Verbindungen
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase, preventing DNA replication.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Uniqueness: Antibacterial Agent 90 is unique in its ability to target multiple bacterial pathways simultaneously, making it highly effective against antibiotic-resistant strains. Unlike some other antibiotics, it has a broader spectrum of activity and can be used in various applications, from medical treatments to industrial uses.
Eigenschaften
Molekularformel |
C30H42N2O6 |
|---|---|
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
[(1S,2R,3S,4S,6R,7R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(4-methoxyphenyl)carbamoylamino]acetate |
InChI |
InChI=1S/C30H42N2O6/c1-7-28(4)16-23(38-24(34)17-31-27(36)32-20-8-10-21(37-6)11-9-20)29(5)18(2)12-14-30(19(3)26(28)35)15-13-22(33)25(29)30/h7-11,18-19,23,25-26,35H,1,12-17H2,2-6H3,(H2,31,32,36)/t18-,19+,23-,25?,26+,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
RMVJIOMJXPCXED-HAFZUAAZSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]23CCC(=O)C2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CNC(=O)NC4=CC=C(C=C4)OC)C |
Kanonische SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CNC(=O)NC4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


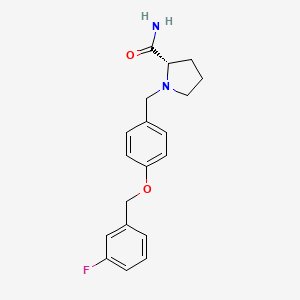

![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
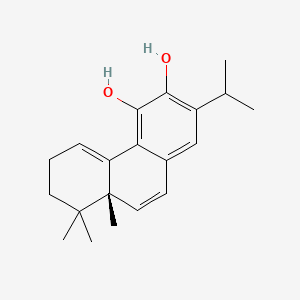
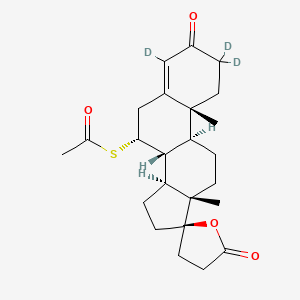
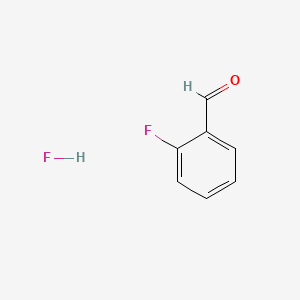

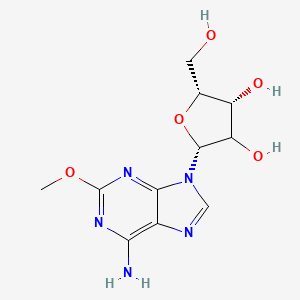
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)


![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)


